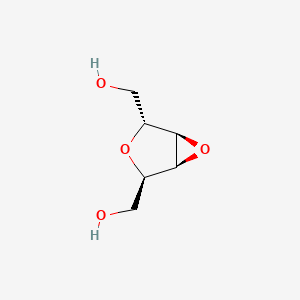
2,5-3,4-Dianhydro-D-altritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-3,4-Dianhydro-D-altritol is a unique organic compound with the molecular formula C6H10O4. It is a bicyclic ether derived from altritol, a sugar alcohol. This compound is known for its distinct structure, which includes two anhydro bridges, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydro-D-altritol typically involves the dehydration of altritol. One common method includes the use of strong acids like sulfuric acid to facilitate the removal of water molecules, forming the anhydro bridges . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-3,4-Dianhydro-D-altritol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Various nucleophiles like halides, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted altritol derivatives.
Aplicaciones Científicas De Investigación
2,5-3,4-Dianhydro-D-altritol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,5-3,4-Dianhydro-D-altritol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects .
Comparación Con Compuestos Similares
2,5-Anhydro-D-mannitol: Another bicyclic ether with similar structural features.
2,5-Anhydro-D-glucitol: Shares the anhydro bridge structure but differs in the arrangement of hydroxyl groups.
Uniqueness: 2,5-3,4-Dianhydro-D-altritol is unique due to its specific arrangement of anhydro bridges and hydroxyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
84518-62-7 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
[(1R,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
YCRYRWDWBHKSKR-KAZBKCHUSA-N |
SMILES |
C(C1C2C(O2)C(O1)CO)O |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H](O2)[C@H](O1)CO)O |
SMILES canónico |
C(C1C2C(O2)C(O1)CO)O |
Sinónimos |
2,5-3,4-dianhydro-D-altritol 2,5-3,4-dianhydroaltritol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















